Topological Polar Surface Area (TPSA) Differential vs. Direct Phenyl Sulfonamide Analog
The target compound exhibits a computed TPSA of 33.8 Ų, which is 3.6 Ų lower than the 37.4 Ų of 4-chloro-N,N-dimethylbenzenesulfonamide (CAS 7463-22-1), the closest analog lacking the benzylic methylene spacer . This reduction arises because the additional –CH₂– group does not contribute to polar surface area but increases molecular volume, effectively lowering the polar fraction . In drug-design practice, TPSA differences of this magnitude can alter predicted oral absorption and blood–brain barrier penetration .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 33.8 Ų (computed; ChemDiv catalog) |
| Comparator Or Baseline | 4-Chloro-N,N-dimethylbenzenesulfonamide: 37.4 Ų (computed; ChemScence) |
| Quantified Difference | −3.6 Ų (9.6% lower) |
| Conditions | In silico calculation; standard TPSA algorithm. Exact computational method not specified by vendors. |
Why This Matters
For procurement in CNS or oral-drug programs, a TPSA shift of ~4 Ų can be the difference between a compound predicted to cross the blood–brain barrier and one that is not, making direct analog substitution scientifically unsound.
